3-(Cyclohexylmethoxy)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Cyclohexylmethoxy)azetidine, can be achieved through several methods. . This reaction is highly efficient and proceeds with high regio- and stereoselectivity under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized azetidines, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
3-(Cyclohexylmethoxy)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)azetidine involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(Cyclohexylmethoxy)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)azetidine |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h9-11H,1-8H2 |
InChI Key |
JJQXRTIJFLNQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2CNC2 |
Origin of Product |
United States |
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